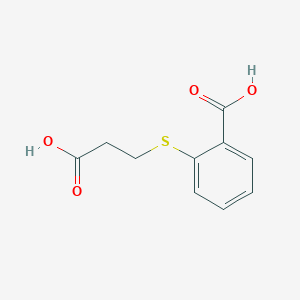

2-(2-Carboxyethylsulfanyl)benzoic acid

Übersicht

Beschreibung

It has been used as a therapeutic agent for several decades, primarily for the treatment of cystinuria, a genetic disorder characterized by the formation of cystine stones in the urinary tract.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethylsulfanyl)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Carboxyethylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Research indicates that 2-(2-Carboxyethylsulfanyl)benzoic acid exhibits significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at reducing oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage .

Drug Development

The compound has been investigated as a potential lead in drug discovery. Its structural features allow for modifications that can enhance pharmacological activity. For instance, derivatives of this compound have shown promise in targeting specific biological pathways involved in cancer and neurodegenerative diseases . The ability to modify the carboxyethylsulfanyl group allows researchers to tailor the compound for improved efficacy and selectivity.

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing novel polymers. Its functional groups facilitate polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. These polymers find applications in coatings, adhesives, and composites .

Corrosion Inhibition

The compound has also been explored as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps mitigate corrosion processes, making it valuable in industrial applications where metal integrity is critical .

Environmental Applications

Bioremediation

this compound has potential applications in bioremediation efforts aimed at detoxifying contaminated environments. Its chemical structure allows it to interact with heavy metals and organic pollutants, facilitating their removal from soil and water systems . Research into its efficacy in various environmental conditions is ongoing.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-Carboxyethylsulfanyl)benzoic acid involves its ability to bind to cystine, forming a more soluble complex that can be excreted in the urine. This reduces the formation of cystine stones in the urinary tract. The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptobenzoic acid: Similar in structure but lacks the carboxyethyl group.

Benzoic acid: Lacks the sulfur-containing side chain.

Cysteine: An amino acid with a thiol group but different overall structure.

Uniqueness

2-(2-Carboxyethylsulfanyl)benzoic acid is unique due to its combination of a benzoic acid core with a sulfur-containing side chain. This structure imparts specific chemical properties, such as its ability to form soluble complexes with cystine, making it particularly effective in treating cystinuria .

Biologische Aktivität

2-(2-Carboxyethylsulfanyl)benzoic acid, also known by its CAS number 41907-42-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzoic acid core with a carboxyethylsulfanyl group that contributes to its unique biological properties. The presence of the sulfanyl group is particularly significant for its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cancer cell survival, similar to other benzoic acid derivatives.

- Antioxidant Activity: Preliminary studies indicate that it may possess antioxidant properties, which could protect cells from oxidative stress.

Biological Activities

Research has documented several biological activities associated with this compound:

- Anticancer Activity: It has been shown to induce apoptosis in various cancer cell lines by targeting anti-apoptotic proteins similar to the action of other benzoic acid derivatives .

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties: Initial findings suggest that it could have antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study explored the effects of this compound on lymphoma cells. Results indicated significant induction of apoptosis through the inhibition of Mcl-1 and Bfl-1 proteins, which are critical for cancer cell survival. The compound demonstrated a dual-binding profile akin to that of pro-apoptotic Noxa protein, suggesting its potential as a therapeutic agent against resistant cancer types .

- Inflammation Model : In an experimental model of inflammation, the compound was tested for its ability to modulate inflammatory cytokines. Results showed a decrease in pro-inflammatory markers, indicating its potential utility in inflammatory diseases.

- Antimicrobial Evaluation : The antimicrobial activity was assessed against several pathogenic bacteria. The compound exhibited significant inhibitory effects, suggesting its potential role as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-(2-carboxyethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGQQDWNLMZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352412 | |

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41907-42-0 | |

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.